Gentamicin A2

Description

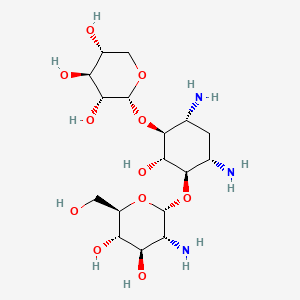

Structure

3D Structure

Properties

Molecular Formula |

C17H33N3O11 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13-,14+,15-,16+,17+/m0/s1 |

InChI Key |

BIVUTZYWJNTGDG-GTMVCPGISA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |

Origin of Product |

United States |

Biosynthesis of Gentamicin A2

Producing Microorganisms and Genetic Basis

The synthesis of Gentamicin (B1671437) A2 is primarily attributed to specific species of actinomycetes, with their genetic blueprints holding the key to its complex molecular architecture.

Micromonospora Species as Primary Producers

The genus Micromonospora stands out as the principal source of gentamicin, with several species identified as producers. rsc.org These soil and water-dwelling Gram-positive bacteria are renowned for their ability to synthesize a diverse array of bioactive compounds. wikipedia.org

Micromonospora purpurea is a well-known producer of the gentamicin complex. wikipedia.orgontosight.ai Fermentation processes involving this microorganism are carefully optimized to maximize antibiotic yield. Studies have shown that factors such as pH, aeration, and the composition of the nutrient medium are critical for efficient gentamicin production. msk.or.kr For instance, the initial pH of the medium is typically adjusted to a range of 7.0–7.5. researchgate.net While glucose is a preferred carbon source, organic nitrogen sources like fodder yeast have been found to be superior to inorganic sources for both microbial growth and antibiotic synthesis. researchgate.net The fermentation is often conducted in two stages: a growth phase to accumulate microbial biomass, followed by an inoculation into a production medium. researchgate.net The addition of certain metal ions, such as cobalt, has also been shown to enhance gentamicin production, though the optimal concentration can depend on whether the medium is synthetic or derived from natural sources. google.com

Micromonospora echinospora is another significant producer of the gentamicin complex, including the precursor Gentamicin A2. nih.govgoogle.com The discovery and sequencing of the gentamicin biosynthetic gene cluster in M. echinospora have been pivotal in understanding the enzymatic steps involved in its formation. nih.govnih.gov This species produces a variety of gentamicin components, and like M. purpurea, its fermentation conditions are crucial for directing the biosynthetic pathway towards desired products. google.com The gene cluster from M. echinospora has been extensively studied and manipulated to elucidate the function of individual genes. nih.govnih.gov

Identification and Characterization of Core Biosynthetic Gene Clusters

The production of this compound is governed by a dedicated set of genes organized in a cluster. The identification and functional analysis of these genes have provided a detailed roadmap of the biosynthetic pathway.

The gentamicin biosynthetic gene cluster, often designated as gen or gtm, contains all the necessary genetic information for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core and its subsequent glycosylation and modification to form this compound and other related compounds. nih.govnih.gov Key genes within this cluster include those responsible for the synthesis of the central 2-DOS ring from D-glucose-6-phosphate. nih.govpnas.org For example, the gene gtmA encodes a 2-deoxy-scyllo-inosose (B3429959) synthase, which catalyzes a key cyclization step in the formation of the 2-DOS core. researchgate.net Other crucial genes include glycosyltransferases that attach the sugar moieties to the 2-DOS core. Specifically, gtmG encodes a glycosyltransferase that adds N-acetyl-d-glucosamine to 2-DOS, and gtmE encodes another glycosyltransferase that attaches d-xylose (B76711) to form this compound. nih.govpnas.org The cluster also contains genes for resistance, ensuring the producing organism is not harmed by the antibiotic it synthesizes. researchgate.net

Understanding the precise function of each gene in the gentamicin biosynthetic pathway has been achieved through various genetic dissection techniques. A significant breakthrough was the heterologous expression of subsets of the gtm genes in a non-aminoglycoside producing host, Streptomyces venezuelae. nih.govnih.govpnas.org This approach allowed researchers to identify the minimal set of genes required for the synthesis of this compound. nih.govnih.govpnas.org By expressing different combinations of genes, scientists were able to assign specific functions to individual enzymes, such as the roles of GtmA, GtmB, and GacH in 2-DOS biosynthesis, and the sequential glycosylation steps catalyzed by GtmG and GtmE. nih.govpnas.org This in vivo reconstitution of the biosynthetic pathway provided definitive evidence for the functions of the involved genes and enzymes. nih.govnih.govpnas.org

Table 1: Key Genes in this compound Biosynthesis and their Functions

| Gene | Encoded Enzyme | Function in this compound Biosynthesis | Reference |

| gtmA | 2-deoxy-scyllo-inosose synthase | Catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose, a key intermediate in 2-DOS synthesis. | pnas.orgresearchgate.net |

| gtmB | Putative dehydrogenase/reductase | Involved in the multi-step conversion of 2-deoxy-scyllo-inosose to 2-deoxystreptamine (2-DOS). | nih.govpnas.org |

| gacH | Putative aminotransferase | Participates in the amination steps required for the formation of the 2-DOS core. | nih.govpnas.org |

| gtmG | UDP-GlcNAc glycosyltransferase | Adds N-acetyl-d-glucosamine to the 2-DOS core to form 2'-N-acetylparomamine. | nih.govpnas.org |

| gtmM | 2'-N-acetylparomamine deacetylase | Removes the acetyl group from 2'-N-acetylparomamine to generate paromamine (B1213074). | pnas.org |

| gtmE | UDP-xylose glycosyltransferase | Attaches a d-xylose sugar to paromamine to yield the final this compound molecule. | nih.govpnas.org |

Enzymatic Pathway Delineation to this compound

The biosynthesis of this compound is a multi-step process governed by a specific set of genes within the gentamicin biosynthetic gene cluster. pnas.orgnih.gov Through heterologous expression studies, scientists have successfully delineated the minimal set of genes and the functions of their corresponding enzymes required for the synthesis of this important precursor. pnas.orgnih.govnih.gov

Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core

Research has pinpointed a specific subset of genes, namely gtmB, gtmA, and gacH, as being essential and sufficient for the biosynthesis of the 2-DOS core. pnas.orgnih.govnih.gov Heterologous expression of these three genes in a non-aminoglycoside producing host, Streptomyces venezuelae, resulted in the successful production of 2-DOS. pnas.orgnih.govnih.govscispace.com

The functions of the protein products of these genes have been deduced through sequence analysis and experimental validation. nih.govpnas.org GtmA is an inosose synthase, responsible for the initial carbocyclization step. nih.govpnas.org GtmB is a putative aminotransferase, and GacH (also known as GntP) functions as a dehydrogenase. nih.govpnas.org The coordinated action of these three enzymes is indispensable for the formation of the 2-DOS moiety. pnas.orgnih.govnih.gov

| Gene | Encoded Enzyme | Function in 2-DOS Biosynthesis |

| gtmA | Inosose synthase | Catalyzes the carbocyclization of D-glucose-6-phosphate. nih.govpnas.org |

| gtmB | Aminotransferase | Involved in the amination steps of the pathway. nih.govpnas.org |

| gacH | Dehydrogenase | Performs a crucial dehydrogenation step. nih.govpnas.org |

The biosynthesis of 2-DOS commences with the primary metabolite, D-glucose-6-phosphate. nih.govpnas.orgresearchgate.net The enzymatic cascade to convert this precursor into the central 2-DOS core involves several key transformations. nih.govpnas.org

The pathway is initiated by the enzyme GtmA, which catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose (2-DOI). nih.govpnas.org This is followed by two aminotransferase reactions and a dehydrogenase step to yield 2-DOS. nih.govpnas.org These subsequent steps involve the conversion of 2-DOI to 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA) and then to 1-keto-2-deoxy-scyllo-inosamine (keto-2-DOIA), ultimately leading to the formation of 2-DOS. nih.govpnas.org

Glycosylation Steps to Pseudodisaccharide Intermediate

Following the synthesis of the 2-DOS core, the pathway proceeds with glycosylation steps, where sugar moieties are attached to the 2-DOS scaffold to form a pseudodisaccharide intermediate. nih.govpnas.org

The first glycosylation event is catalyzed by the glycosyltransferase GtmG. pnas.orgnih.govpnas.org This enzyme utilizes the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), and transfers the N-acetyl-D-glucosamine (GlcNAc) moiety to the 2-DOS core. pnas.orgnih.govbiorxiv.orgnih.gov This reaction results in the formation of the pseudodisaccharide, 2′-N-acetylparomamine. pnas.orgnih.govnih.govpnas.org The expression of gtmG in conjunction with the 2-DOS biosynthetic genes (gtmB-gtmA-gacH) in a heterologous host led to the production of 2′-N-acetylparomamine, thereby confirming the function of GtmG. pnas.orgnih.govnih.govresearchgate.net

| Enzyme | Gene | Substrate(s) | Product |

| GtmG | gtmG | 2-Deoxystreptamine (2-DOS), UDP-N-acetylglucosamine (UDP-GlcNAc) | 2′-N-Acetylparomamine |

The newly formed 2′-N-acetylparomamine undergoes a deacetylation reaction to yield paromamine. pnas.orgnih.govpnas.org This step is catalyzed by the deacetylase GtmM. pnas.orgnih.govpnas.org The expression of the gtmM gene in a recombinant S. venezuelae strain already producing 2′-N-acetylparomamine resulted in the successful generation of paromamine. pnas.orgnih.govnih.govresearchgate.net This finding established 2′-N-acetylparomamine as a true biosynthetic intermediate and confirmed the role of GtmM in the pathway. pnas.org

| Enzyme | Gene | Substrate | Product |

| GtmM | gtmM | 2′-N-Acetylparomamine | Paromamine |

Formation of the Pseudotrisaccharide this compound

The creation of the characteristic three-ring structure of this compound involves a key glycosylation event where a xylose sugar is attached to a pseudodisaccharide precursor.

The formation of this compound is catalyzed by the glycosyltransferase enzyme GtmE (also known as GenM2). pnas.orgnih.govmdpi.com This enzyme is responsible for attaching a D-xylose sugar moiety to the C-6 position of the pseudodisaccharide intermediate, paromamine. pnas.orgnih.gov The sugar donor for this enzymatic reaction is uridine (B1682114) diphosphate-xylose (UDP-Xyl). pnas.orgnih.govresearchgate.netpsu.edu

Research involving the heterologous expression of genes from the gentamicin biosynthetic cluster has provided direct evidence for this process. When the gtmE gene was introduced into an engineered strain of Streptomyces venezuelae capable of producing paromamine, the successful production of this compound was observed. pnas.orgacs.orgnih.gov This experiment confirmed that GtmE is the specific glycosyltransferase that catalyzes the final glycosylation step to produce the pseudotrisaccharide this compound from paromamine. pnas.orgnih.govresearchgate.net

Subsequent Enzymatic Modifications from this compound Precursor

This compound is not a final product but rather a key precursor that undergoes a series of enzymatic modifications to generate other components of the gentamicin complex. pnas.org One of the primary conversion pathways leads to the formation of Gentamicin A.

Conversion Pathways of this compound to Gentamicin A

The transformation of this compound into Gentamicin A is a well-defined, three-step enzymatic cascade that modifies the xylose ring (designated as ring III). nih.govbiorxiv.orgnih.gov This process involves a sequential dehydrogenation, amination, and N-methylation at the C-3″ position. nih.govbiorxiv.orgf1000research.com The successful one-pot conversion of this compound to Gentamicin A has been demonstrated in vitro using the three purified enzymes. researchgate.net

Table 1: Key Enzymes in the Biosynthesis and Conversion of this compound

| Enzyme | Classification | Function | Substrate | Product |

|---|---|---|---|---|

| GtmE (GenM2) | Glycosyltransferase | Attaches D-xylose to paromamine | Paromamine | This compound |

| GenD2 | Oxidoreductase | C-3″ dehydrogenation (oxidation) | This compound | 3″-dehydro-3″-oxo-gentamicin A2 |

| GenS2 | Aminotransferase | C-3″ amination | 3″-dehydro-3″-oxo-gentamicin A2 | 3″-dehydro-3″-amino-gentamicin A2 |

| GenN | N-Methyltransferase | 3″-amino group N-methylation | 3″-dehydro-3″-amino-gentamicin A2 | Gentamicin A |

The first step in the conversion of this compound is catalyzed by GenD2, an NAD-dependent oxidoreductase. nih.govresearchgate.netacs.org This enzyme performs a dehydrogenation reaction, oxidizing the hydroxyl group at the C-3″ position of the xylose moiety on this compound. nih.govf1000research.comresearchgate.net The product of this reaction is the intermediate 3″-dehydro-3″-oxo-gentamicin A2 (DOA2). researchgate.netacs.orgrcsb.org The crystal structure of GenD2 has been solved, revealing a fold similar to the Gfo/Idh/MocA protein family and providing detailed insights into its active site, substrate recognition, and catalytic mechanism. nih.govresearchgate.netacs.org

Following the action of GenD2, the intermediate 3″-dehydro-3″-oxo-gentamicin A2 is acted upon by GenS2. f1000research.comf1000research.com GenS2 is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase. f1000research.com Its function is to catalyze the amination of the C-3″ position, replacing the keto group introduced by GenD2 with a primary amino group. nih.govbiorxiv.orgf1000research.com This reaction yields the intermediate 3″-dehydro-3″-amino-gentamicin A2. bvsalud.orgnih.gov

The final step in the pathway from this compound to Gentamicin A is a methylation reaction catalyzed by the enzyme GenN. nih.govbiorxiv.orgf1000research.com GenN is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. f1000research.comnih.gov It specifically transfers a methyl group from the SAM cofactor to the nitrogen of the 3″-amino group that was installed by GenS2. nih.govx-mol.com This N-methylation event completes the transformation, yielding the final product, Gentamicin A. nih.govbiorxiv.orgresearchgate.net The essential role of GenN has been confirmed through gene disruption studies, and its crystal structure has been elucidated, explaining its substrate selectivity. bvsalud.orgnih.govscispace.com

Table 2: Summary of the Conversion of this compound to Gentamicin A

| Step | Enzyme | Reaction Type | Transformation Detail |

|---|---|---|---|

| 1 | GenD2 | Dehydrogenation | The C-3″ hydroxyl group of this compound is oxidized to a keto group. |

| 2 | GenS2 | Amination | The C-3″ keto group is replaced with a primary amino group. |

| 3 | GenN | N-Methylation | A methyl group is added to the 3″-amino group. |

Branch Point to Gentamicin X2 and G418 from this compound

This compound is first converted to gentamicin X2, a key intermediate that stands at a metabolic crossroads. biorxiv.orgf1000research.com This conversion involves several enzymatic steps, including amination and methylation. biorxiv.orgf1000research.com Once formed, gentamicin X2 can be shunted into two parallel biosynthetic pathways. One pathway leads to the formation of G418 (also known as geneticin), while the other proceeds towards other components of the gentamicin C complex. biorxiv.orgwikipedia.org This branch point is pivotal for the structural diversification of the final gentamicin products. pnas.org

The conversion of gentamicin A to gentamicin X2 is catalyzed by the enzyme GenD1. pnas.orgcapes.gov.br GenD1 is a radical S-adenosyl-L-methionine (SAM) and cobalamin-dependent C-methyltransferase. pnas.orgcapes.gov.br This enzyme specifically installs a methyl group at the C-4″ position of the garosamine (B1245194) sugar moiety of gentamicin A. biorxiv.orgf1000research.comcapes.gov.br The action of GenD1 is a critical step, as gentamicin X2 is the last common precursor for all components of the gentamicin C complex. acs.org

Table 1: Enzymatic Transformation by GenD1

| Enzyme | Substrate | Product | Function | Cofactors |

| GenD1 | Gentamicin A | Gentamicin X2 | C-4″ Methylation | Radical SAM, Cobalamin |

Following the formation of gentamicin X2, the biosynthetic pathway can branch towards the production of G418. This reaction is catalyzed by GenK, a cobalamin-dependent radical SAM C-methyltransferase. wikipedia.orgnih.govnih.gov GenK specifically methylates the C-6′ position of the purpurosamine ring of gentamicin X2. nih.govacs.org This methylation step is crucial as it initiates the branch of the gentamicin pathway that leads to G418 and subsequently to gentamicin components C2a, C2, and C1. pnas.orgresearchgate.net In vitro studies have confirmed the activity of GenK, demonstrating the conversion of gentamicin X2 to G418. acs.orgnih.gov The catalytic mechanism of GenK involves the consumption of two molecules of S-adenosyl-L-methionine (SAM) and two reducing equivalents for each methylation event. nih.gov One SAM molecule generates a 5′-deoxyadenosyl radical, which abstracts a hydrogen atom from the C-6′ position of gentamicin X2, while the second SAM molecule serves as the methyl group donor via a cobalamin cofactor. nih.gov

Table 2: Enzymatic Transformation by GenK

| Enzyme | Substrate | Product | Function | Cofactors |

| GenK | Gentamicin X2 | G418 | C-6′ Methylation | Radical SAM, Cobalamin |

Further Derivatization to Gentamicin C Complex Components

The intermediates gentamicin X2 and G418 serve as substrates for a series of further enzymatic modifications that ultimately yield the various components of the gentamicin C complex. wikipedia.orgpnas.orgresearchgate.net These two parallel pathways involve oxidation and amination at the C-6′ position. The enzyme GenQ, a dehydrogenase, oxidizes both gentamicin X2 and G418. nih.gov Subsequently, the aminotransferase GenB1 catalyzes the amination of these oxidized intermediates, producing JI-20A (from gentamicin X2) and JI-20Ba (from G418). f1000research.comnih.gov These intermediates then undergo a complex dideoxygenation process, catalyzed by enzymes including GenP, GenB3, and GenB4, to form gentamicin C1a and C2a. biorxiv.orgacs.org Further modifications, such as epimerization and N-methylation, lead to the final suite of gentamicin C components. biorxiv.orgpnas.org For instance, the N-methyltransferase GenL is responsible for the 6′-N-methylation of gentamicin C1a and C2 to produce gentamicin C2b and C1, respectively. biorxiv.orgpnas.org

Enzymology of Specific Modifying Enzymes (e.g., GenB2 Isomerase)

A key enzyme in the late stages of gentamicin biosynthesis is GenB2, which functions as an isomerase. nih.govacs.org Specifically, GenB2 catalyzes the epimerization of gentamicin C2a to gentamicin C2, a reaction that inverts the stereochemistry at the C-6′ position of the purpurosamine ring. acs.orgresearchgate.net This transformation is responsible for the structural difference between these two components of the gentamicin C complex. acs.orgresearchgate.net

GenB2 is a pyridoxal 5'-phosphate (PLP)-dependent enzyme belonging to the fold I class. acs.orgacs.org Structural and functional studies have revealed that its catalytic mechanism is distinct from other known PLP-dependent epimerases. acs.orgresearchgate.net A critical cysteine residue located near the N-terminus of the enzyme is essential for its isomerase activity; substitution of this cysteine with serine or alanine (B10760859) completely abolishes its function. acs.orgresearchgate.net The three-dimensional structure of GenB2 has been determined in its holo form and in complex with substrate analogues such as G418 and gentamicin X2, providing insights into its substrate binding and catalytic mechanism. acs.orgacs.org While GenB2's primary role is epimerization, it has also been reported to possess some aminotransferase activity. acs.org

Table 3: Summary of Key Modifying Enzymes

| Enzyme | Class / Type | Substrate(s) | Product(s) | Function |

| GenQ | Dehydrogenase | Gentamicin X2, G418 | Oxidized Intermediates | C-6′ Oxidation |

| GenB1 | Aminotransferase | Oxidized Intermediates | JI-20A, JI-20Ba | C-6′ Amination |

| GenP | Phosphotransferase | JI-20A, JI-20Ba | Phosphorylated Intermediates | Initiates 3′,4′-dideoxygenation |

| GenB3 | PLP-dependent enzyme | Phosphorylated Intermediates | Deoxygenated Intermediates | 3′,4′-dideoxygenation |

| GenB4 | PLP-dependent enzyme | Deoxygenated Intermediates | Gentamicin C1a, C2a | 3′,4′-dideoxygenation |

| GenB2 | Isomerase (PLP-dependent) | Gentamicin C2a | Gentamicin C2 | C-6′ Epimerization |

| GenL | N-methyltransferase | Gentamicin C1a, C2 | Gentamicin C2b, C1 | 6′-N-methylation |

Molecular Mechanisms of Gentamicin A2 Action

Ribosomal Target Interaction and Fidelity Perturbation

The primary intracellular target of Gentamicin (B1671437) A2 is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into protein. ontosight.ai Specifically, Gentamicin A2 binds to the 30S ribosomal subunit, a crucial component for the initiation and fidelity of protein synthesis. ontosight.aiwikipedia.org

The interaction between this compound and the 30S ribosomal subunit is a critical first step in its mechanism of action. This binding is both specific and has a significant impact on the ribosome's structure and function.

This compound, like other aminoglycosides, binds to a specific region on the 16S rRNA within the 30S subunit known as helix 44 (h44). wikipedia.orgpnas.org This helix is a key component of the ribosomal decoding center, the site where the fidelity of codon-anticodon pairing is monitored. nih.gov The binding of this compound to h44 is a conserved interaction, crucial for its antibacterial activity. nih.gov This interaction involves the insertion of the drug's rings into the major groove of the rRNA, establishing a series of hydrogen bonds that stabilize the complex. nih.govnih.gov

Within helix 44, this compound directly interacts with universally conserved adenine (B156593) residues, specifically A1492 and A1493. wikipedia.orgpnas.org In the normal process of translation, these two nucleotides flip out from their helical stack to monitor the accuracy of the pairing between the mRNA codon and the transfer RNA (tRNA) anticodon. pnas.orguzh.ch The binding of this compound forces A1492 and A1493 into a bulged-out or "flipped-out" conformation, a state that is typically associated with a correct codon-anticodon match. wikipedia.orgnih.govbiorxiv.org This induced conformational change is central to the misreading effects of the antibiotic. uzh.ch

Molecular Impact on Translation Fidelity

The binding of this compound to the ribosomal decoding center has profound consequences for the accuracy of protein synthesis. By locking key nucleotides in a conformation that signals a correct match, the antibiotic effectively lowers the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs. wikipedia.org

The stabilization of the flipped-out conformation of A1492 and A1493 by this compound leads to the acceptance of near-cognate tRNAs at the ribosomal A-site. wikipedia.orgembopress.org This results in the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon known as mRNA misreading. researchgate.netnih.gov The synthesis of these aberrant, non-functional proteins disrupts cellular processes and contributes significantly to the bactericidal effect of the antibiotic. wikipedia.orgpnas.org Studies have shown that treatment with gentamicin can lead to a substantial increase in such translational errors. nih.gov

The interaction of this compound with the decoding center effectively restricts the normal conformational flexibility of the A1492 and A1493 nucleotides. nih.gov During normal, high-fidelity translation, these bases are dynamic, flipping in and out of the helix to check the codon-anticodon interaction. By locking these bases in an outward position, this compound reduces the energy barrier for accepting near-cognate tRNAs, thereby compromising the proofreading mechanism of the ribosome. wikipedia.orgembopress.org This restriction of mobility is a key factor in the drug-induced loss of translational accuracy.

| Feature | Description | References |

| Primary Target | 30S ribosomal subunit | ontosight.aiwikipedia.org |

| Binding Site | Helix 44 of 16S rRNA | wikipedia.orgpnas.org |

| Key Interacting Nucleotides | A1492, A1493 | wikipedia.orgpnas.org |

| Primary Effect | Induction of mRNA misreading | researchgate.netnih.gov |

| Consequence | Synthesis of aberrant proteins | wikipedia.orgpnas.org |

Effects on Translational Elongation and Termination

This compound's interference with protein synthesis is not limited to inducing misreading of the genetic code; it also directly impacts the speed and efficiency of the translational process.

Beyond its primary binding site on the 30S ribosomal subunit, gentamicin also interacts with a secondary site on the 50S subunit, specifically at helix 69 (H69) of the 23S ribosomal RNA (rRNA). wikipedia.orgpnas.orgnih.gov This interaction is crucial for one of gentamicin's other inhibitory mechanisms: the disruption of ribosome recycling. pnas.orgnih.gov After a round of protein synthesis is complete, ribosome recycling factors (RRF) are responsible for splitting the 70S ribosome back into its 30S and 50S subunits, allowing them to participate in new rounds of translation.

Biophysical and Structural Insights into Ribosome-Gentamicin A2 Interactions

A deeper understanding of how this compound functions at a molecular level has been achieved through a combination of high-resolution structural biology and advanced biophysical techniques. These methods have provided a detailed picture of the antibiotic's binding sites and its dynamic effects on the ribosome.

X-ray Crystallographic Studies of Ribosome-Aminoglycoside Complexes

X-ray crystallography has been instrumental in visualizing the precise interactions between aminoglycosides, including gentamicin, and the ribosome at an atomic level. Crystal structures of the bacterial 70S ribosome in complex with gentamicin have revealed its binding sites in high resolution. elifesciences.orgwwpdb.orgpdbj.org These studies confirm that the primary binding site is located in the A-site of the 30S subunit, at helix 44 (h44) of the 16S rRNA. pnas.orgnih.gov

Furthermore, crystallographic data has elucidated a secondary binding site on the large ribosomal subunit at helix 69 (H69) of the 23S rRNA. pnas.orgnih.gov The structure of the E. coli ribosome in complex with gentamicin shows the antibiotic molecule nestled within these RNA helices. elifesciences.org Structural studies of eukaryotic ribosomes have also shown that gentamicin can bind, although its interactions and the resulting functional consequences differ, highlighting the structural determinants for selective toxicity. pnas.orgacs.org High-resolution cryo-electron microscopy (cryo-EM) studies have further refined our understanding of these interactions, revealing the role of ordered water molecules in mediating contacts between the drug and the ribosome. mpg.de

| PDB ID | Complex | Organism | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2QB9 | 70S Ribosome with Gentamicin | Escherichia coli | N/A | Details the crystal structure of the bacterial ribosome in complex with gentamicin, showing binding to the 30S subunit. | wwpdb.org |

| 4V53 | 70S Ribosome with Gentamicin C1a | Thermus thermophilus | 3.10 | Shows gentamicin binding to both the primary site (h44) and the secondary site (H69). | nih.gov |

Molecular Dynamics Simulations of Binding and Dissociation Thermodynamics

Molecular dynamics (MD) simulations provide a computational lens to study the dynamic nature of gentamicin's interaction with the ribosome, complementing static structural data. acs.org These simulations have been used to explore the thermodynamics of the ribosomal decoding site and its interaction with gentamicin. sanbonmatsu.org All-atom MD simulations have suggested that the binding of gentamicin is not a simple two-state process but involves the drug navigating a complex free-energy landscape with multiple metastable states before reaching its final binding position. sanbonmatsu.org

Simulations have also been crucial in understanding the conformational changes in the ribosome induced by gentamicin binding. For instance, MD studies have supported a "stochastic gating" mechanism, where the decoding bases of the A-site (A1492 and A1493) spontaneously flip between conformations, and gentamicin binding stabilizes the "on" state, rather than inducing the flip itself. sanbonmatsu.org These computational approaches allow for the calculation of binding free energies and provide insights into the kinetics of binding and dissociation that are difficult to capture with experimental methods alone. sanbonmatsu.org

Real-time Single-Molecule Fluorescence Studies of Ribosomal Dynamics

Single-molecule fluorescence resonance energy transfer (smFRET) has emerged as a powerful technique to observe the real-time dynamics of individual ribosomes as they interact with antibiotics like gentamicin. nih.govuu.seresearchgate.net These studies have provided direct evidence for the allosteric effects of gentamicin on the ribosome's conformational landscape. nih.gov

By labeling different components of the ribosome or tRNA with fluorescent dyes, researchers can monitor conformational changes during translation. smFRET experiments have shown that aminoglycoside binding to the decoding site remodels the dynamic processes within the ribosome. nih.gov For gentamicin, these studies have corroborated the findings of elongation slowdown by directly measuring the increased dwell time of tRNA in the A-site. nih.govpnas.org The distinct dynamic signatures observed for different aminoglycosides via smFRET help to explain their unique profiles of ribosome inhibition and pleiotropic effects on translation. nih.gov

| Technique | Observation | Quantitative Finding | Implication | Reference |

|---|---|---|---|---|

| smFRET | Effect on tRNA dwell time | 2- to 4-fold increase in ribosome-bound tRNA dwell time | Direct evidence for slowdown of translation elongation | nih.govpnas.org |

| smFRET | Remodeling of ribosome dynamics | Aminoglycoside binding alters the rates of transition between different ribosomal conformational states | Explains the unique inhibition profiles of different aminoglycosides | nih.gov |

Molecular Mechanisms of Microbial Resistance to Gentamicin A2

Enzymatic Inactivation of Gentamicin (B1671437) A2

The most prevalent mechanism of acquired resistance to gentamicin and other aminoglycosides is their enzymatic modification by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.govf1000research.com These enzymes, often encoded by genes located on mobile genetic elements, catalyze the covalent addition of a chemical group to the aminoglycoside structure. mdpi.com This modification sterically hinders the antibiotic's ability to bind to its target, the 16S rRNA within the bacterial ribosome, thereby rendering it inactive. nih.gov Gentamicin A2, as a structural component of the gentamicin complex, possesses multiple hydroxyl (-OH) and amino (-NH2) groups that serve as potential targets for these enzymes. acs.orgnih.gov

AMEs are broadly categorized into three major classes based on the type of chemical modification they catalyze: N-Acetyltransferases (AACs), O-Phosphotransferases (APHs), and O-Nucleotidyltransferases (ANTs). nih.govf1000research.com

N-Acetyltransferases (AACs) mediate resistance by catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to one of the amino groups on the aminoglycoside molecule. conicet.gov.ar This acetylation neutralizes the positive charge of the amino group, which is critical for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of ribosomal RNA, thus preventing the antibiotic from binding to its target. nih.gov

Several AAC enzymes have been identified that confer resistance to gentamicin. These are classified based on the position they acetylate on the aminoglycoside structure, such as AAC(3) and AAC(6'). conicet.gov.arnih.gov

AAC(3): This subclass of enzymes acetylates the 3-amino group of the 2-deoxystreptamine (B1221613) ring. Various isoforms, such as AAC(3)-I, AAC(3)-II, and AAC(3)-IV, have been identified, with AAC(3)-I and AAC(3)-II being known to confer resistance to gentamicin. nih.govmsk.or.kr

AAC(2'): Found in pathogens like Providencia stuartii and Mycobacterium fortuitum, these enzymes acetylate the 2'-amino group and are known to modify gentamicin. conicet.gov.arnih.gov

AAC(6'): This is a clinically significant group of enzymes that acetylates the 6'-amino group. While some AAC(6') variants are more active against other aminoglycosides, certain isoforms can also inactivate components of the gentamicin complex. asm.org

The specificity of AAC enzymes for this compound can be inferred from its structure, which contains susceptible amino groups at the 2', 3, and 6' positions.

| Enzyme Subclass | Gene Example | Site of Acetylation | Activity on Gentamicin | Reference |

|---|---|---|---|---|

| AAC(3)-I | aacC1 (aacA1) | 3-NH₂ | Yes | nih.govasm.org |

| AAC(3)-II | aacC2 | 3-NH₂ | Yes | nih.gov |

| AAC(2')-Ia | aac(2')-Ia | 2'-NH₂ | Yes | nih.govfrontiersin.org |

| AAC(6')-Ib | aac(6')-Ib | 6'-NH₂ | Yes (component-dependent) | asm.org |

O-Phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by catalyzing the ATP-dependent phosphorylation of a hydroxyl group. rcsb.org The addition of a bulky, negatively charged phosphate group creates significant steric hindrance, preventing the antibiotic from docking at its ribosomal binding site. rcsb.org

Different APHs target specific hydroxyl groups on the aminoglycoside molecule. Enzymes conferring gentamicin resistance typically act on the 2''-hydroxyl group.

APH(2''): This is a major mechanism of resistance to gentamicin in both Gram-positive and Gram-negative bacteria. The enzyme APH(2'')-Ia, for example, phosphorylates the 2''-hydroxyl group of gentamicin, as well as kanamycin (B1662678) and tobramycin. rcsb.orgresearchgate.net The crystal structure of APH(2'')-IIa in complex with gentamicin has confirmed that the binding site accommodates the A and B rings of the substrate, positioning the 2''-hydroxyl group for catalysis. rcsb.org

APH(3'): While primarily associated with resistance to other aminoglycosides like neomycin and kanamycin, some APH(3') enzymes can have a limited effect on gentamicin. For instance, APH(3')-IIb from Pseudomonas aeruginosa does not use gentamicin as a substrate. biorxiv.orgnih.gov

This compound possesses a 2''-hydroxyl group, making it a putative substrate for APH(2'') enzymes.

| Enzyme Subclass | Gene Example | Site of Phosphorylation | Activity on Gentamicin | Reference |

|---|---|---|---|---|

| APH(2'')-Ia | aph(2'')-Ia | 2''-OH | Yes | rcsb.org |

| APH(2'')-IIa | aph(2'')-IIa | 2''-OH | Yes | rcsb.org |

| APH(3')-IIb | aph(3')-IIb | 3'-OH | No | biorxiv.orgnih.gov |

O-Nucleotidyltransferases (ANTs), or adenylyltransferases, mediate resistance by transferring a nucleotide monophosphate (typically adenylyl monophosphate, AMP) from a nucleoside triphosphate (like ATP) to a hydroxyl group on the aminoglycoside. nih.govnih.gov This large molecular addition effectively blocks the antibiotic's interaction with the ribosome. nih.gov

The ANT(2'') enzymes are particularly relevant for gentamicin resistance.

ANT(2''): These enzymes adenylylate the 2''-hydroxyl group of several aminoglycosides, including gentamicin, tobramycin, and kanamycin. nih.govexpasy.org The gene aadB (also known as ant(2'')-Ia) is commonly found in clinical isolates and confers resistance to gentamicin. researchgate.netfrontiersin.org

The 2''-hydroxyl group present on the this compound molecule makes it a susceptible target for inactivation by ANT(2'') enzymes. acs.orgexpasy.org

| Enzyme Subclass | Gene Example | Site of Nucleotidylation | Activity on Gentamicin | Reference |

|---|---|---|---|---|

| ANT(2'')-Ia | aadB | 2''-OH | Yes | nih.govresearchgate.net |

The genes encoding Aminoglycoside-Modifying Enzymes are frequently located on mobile genetic elements (MGEs), which facilitates their rapid spread among and between different bacterial species through horizontal gene transfer. mdpi.comnih.gov This dissemination is a primary driver of the increasing prevalence of aminoglycoside resistance in clinical settings. These MGEs include plasmids, transposons, and integrons.

Plasmids: Resistance plasmids are self-replicating, extrachromosomal DNA molecules that often carry multiple antibiotic resistance genes. Genes like aac(6')-Ib, aph(2'')-Ia, and ant(2'')-Ia are commonly found on plasmids in pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.comdntb.gov.ua

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between a chromosome and a plasmid. For example, Tn6020 is known to carry the aphA1b gene, and TnaphA6 carries the aphA6 gene. dntb.gov.uanih.gov

Integrons: These are genetic elements that can capture and express gene cassettes, which are small mobile elements typically containing a single antibiotic resistance gene. Class 1 integrons are particularly notorious for accumulating and disseminating various resistance genes, including those for AMEs like aad and aac gene cassettes. nih.govelsevier.es

The co-location of AME genes with genes conferring resistance to other antibiotic classes (e.g., beta-lactamases) on the same MGE contributes to the emergence of multidrug-resistant (MDR) strains. mdpi.com

| Genetic Element | AME Gene(s) Carried | Bacterial Host Example | Reference |

|---|---|---|---|

| Plasmids (e.g., RepAci6) | aphA6, aadB | Acinetobacter baumannii | dntb.gov.ua |

| Transposons (e.g., Tn6020) | aphA1b | Acinetobacter baumannii | nih.govfrontiersin.org |

| Integrons (Class 1) | aadA, aacC cassettes | Acinetobacter baumannii, E. coli | nih.govelsevier.es |

| Genomic Islands (e.g., AbGRI3) | armA (16S rRNA methyltransferase) | Acinetobacter baumannii | frontiersin.org |

Aminoglycoside-Modifying Enzymes (AMEs)

Ribosomal Target Modification and Protection

Besides enzymatic inactivation, bacteria can develop resistance to gentamicin by altering the drug's target, the 30S ribosomal subunit. ontosight.ai This strategy prevents or reduces the binding affinity of the antibiotic, allowing protein synthesis to continue unimpeded.

Like other aminoglycosides, gentamicin binds to a specific site on the 16S rRNA, a component of the 30S ribosomal subunit. creative-diagnostics.comembopress.org This binding site, often referred to as the A-site, includes highly conserved nucleotides, particularly A1408, A1492, and A1493 (E. coli numbering). embopress.orgmdpi.com The interaction of gentamicin with this site induces a conformational change that leads to the misreading of mRNA codons and ultimately, bacterial cell death. creative-diagnostics.com

Resistance through target site modification occurs primarily through two mechanisms:

Point Mutations in 16S rRNA: Spontaneous mutations in the rrs gene, which encodes the 16S rRNA, can confer high levels of resistance. A common mutation is the A-to-G substitution at position 1408 (A1408G). asm.orgoup.com This single nucleotide change disrupts a critical contact point for gentamicin binding, thereby reducing the drug's affinity for the ribosome. asm.org Similar mutations at homologous positions have been identified in various bacteria, including Borreliella burgdorferi (A1402G) and Mycobacterium abscessus (A1408G), leading to significant resistance to gentamicin and kanamycin. asm.orgoup.comumt.edu

Enzymatic Methylation of 16S rRNA: A more widespread and clinically significant form of target modification is the enzymatic methylation of specific nucleotides within the A-site of the 16S rRNA. This is carried out by 16S rRNA methyltransferases (16S-RMTases). These enzymes, often encoded by plasmid-borne genes like armA and rmt, add a methyl group to key nucleotides. embopress.org For example, methylation of G1405 confers resistance to gentamicin and kanamycin, while methylation of A1408 can lead to broad resistance against most aminoglycosides. nih.govembopress.org Unlike AMEs, which inactivate specific drugs, 16S-RMTases often provide high-level resistance to a wide range of aminoglycosides, making them a serious clinical threat. asm.org

These target modification mechanisms effectively shield the ribosome from the action of this compound and other active components of the gentamicin complex.

Mutations in Ribosomal RNA Genes (e.g., 16S rRNA rrs gene)

Gentamicin functions by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death. creative-diagnostics.commdpi.com However, bacteria can develop resistance through mutations in the rrs gene, which encodes the 16S rRNA. creative-diagnostics.com These mutations alter the nucleotide sequence of the A-site, thereby reducing the binding affinity of gentamicin. creative-diagnostics.com

For instance, a single point mutation at specific positions within the rrs gene can confer high-level resistance. In Borrelia burgdorferi, an A1402G mutation (homologous to the A1408G mutation in Escherichia coli) has been shown to result in significant resistance to both kanamycin and gentamicin. asm.orgnih.gov Similarly, in Mycobacterium abscessus, mutations at positions 1406, 1408, and 1491 of the rrs gene have been identified in kanamycin-resistant mutants, with the A to G substitution at position 1408 also conferring high-level resistance to gentamicin. oup.comoup.com Point mutations in the 3' minor domain of helix 44 in the rrsB 16S rRNA gene of Escherichia coli can also confer resistance to gentamicin C. mcmaster.ca These genetic alterations are a direct mechanism of resistance, as they structurally modify the antibiotic's target. creative-diagnostics.com

Mutations in Ribosomal Protein Genes (e.g., rpsL)

In addition to the rRNA itself, mutations in the genes encoding ribosomal proteins can also lead to gentamicin resistance. The rpsL gene, which codes for the ribosomal protein S12, is a notable example. creative-diagnostics.com Mutations in rpsL can induce conformational changes in the 30S ribosomal subunit, which in turn can interfere with the binding of gentamicin to its target A-site. creative-diagnostics.com

Ribosomal Methyltransferases (e.g., 16S rRNA methylases)

A clinically significant and increasingly prevalent mechanism of resistance involves the enzymatic modification of the ribosome by 16S rRNA methyltransferases. oup.comnih.govreliasmedia.com These enzymes, often encoded by genes acquired through horizontal gene transfer, add a methyl group to specific nucleotides in the A-site of the 16S rRNA. mdpi.comoup.comresearchgate.net This modification sterically hinders the binding of aminoglycosides, including gentamicin, leading to high levels of resistance. mdpi.comoup.comnih.gov

There are several families of 16S rRNA methyltransferases, with the most common ones conferring resistance to 4,6-disubstituted 2-deoxystreptamine aminoglycosides, a class that includes gentamicin. oup.commdpi.com These enzymes typically methylate either guanine (B1146940) at position 1405 (G1405) or adenine (B156593) at position 1408 (A1408) (E. coli numbering). oup.comnih.govasm.org The genes encoding these methyltransferases, such as armA, rmtA, rmtB, rmtC, and rmtD, are often found on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. asm.orgresearchgate.net

The methylation of the 16S rRNA by these enzymes is a post-transcriptional modification that directly protects the ribosome from aminoglycoside action. mdpi.com Using S-adenosyl-L-methionine (SAM) as a methyl donor, these enzymes catalyze the transfer of a methyl group to their target nucleotide. mdpi.comresearchgate.net

Methylation at G1405: Enzymes like ArmA, RmtB, and RmtC methylate the N7 position of G1405. mdpi.comasm.orggenome.jppnas.org This modification introduces a bulky methyl group into the aminoglycoside binding site. nih.gov The N7 position of G1405 is in close proximity to the third ring of 4,6-disubstituted aminoglycosides like gentamicin. nih.gov The addition of the methyl group creates a steric clash that prevents the antibiotic from binding effectively. oup.comnih.gov This mechanism confers high-level resistance to gentamicin and other 4,6-disubstituted aminoglycosides but not to 4,5-disubstituted ones like neomycin. oup.comnih.gov

Methylation at A1408: Other methyltransferases, such as NpmA, methylate the N1 position of A1408. asm.org This modification also interferes with aminoglycoside binding, but it can confer a broader resistance profile, affecting both 4,6-disubstituted and 4,5-disubstituted aminoglycosides. asm.org Drug footprinting experiments have confirmed that methylation at A1408 significantly disrupts the binding of aminoglycosides to the A-site. asm.org

The acquisition of these methyltransferase genes represents a highly efficient mechanism for bacteria to achieve high-level resistance to a wide range of clinically important aminoglycosides. oup.com

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. ijcmas.comacs.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. nih.gov Overexpression of these pumps is a major cause of multidrug resistance in many pathogenic bacteria. oup.com

Major Efflux Pump Families and Their Substrate Specificity for this compound

Several superfamilies of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) superfamily. ijcmas.comacs.org Among these, the RND superfamily is particularly important for multidrug resistance in Gram-negative bacteria. acs.orgoup.com

The RND superfamily of efflux pumps are large, complex proteins that typically form a tripartite system with a periplasmic membrane fusion protein (MFP) and an outer membrane channel. ijcmas.comacs.org This assembly spans the entire bacterial cell envelope, allowing for the direct extrusion of substrates from the cytoplasm or periplasm to the extracellular medium. ijcmas.comnih.gov

AcrD: The AcrD efflux pump of Escherichia coli is known to confer resistance to a range of aminoglycosides, including gentamicin. asm.orgunam.mxnih.gov Deletion of the acrD gene leads to increased susceptibility to gentamicin and other aminoglycosides. unam.mxnih.gov AcrD functions as a substrate/proton antiporter and works in conjunction with the MFP AcrA and the outer membrane channel TolC. nih.govasm.org Structural studies have suggested that AcrD utilizes charged residues to bind and extrude positively charged aminoglycosides. asm.org It can capture its substrates from both the cytoplasm and the periplasm. nih.govunam.mx

AcrAB-TolC: While the AcrAB-TolC system is a major multidrug efflux pump in E. coli, its substrate specificity is primarily for lipophilic drugs, and it does not typically export aminoglycosides like gentamicin. asm.orgnih.gov

MexAB-OprM: In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is constitutively expressed and contributes to intrinsic resistance to a variety of antibiotics. mdpi.com However, similar to AcrAB-TolC, its substrate profile does not generally include aminoglycosides. asm.org Overproduction of MexXY, another RND pump in P. aeruginosa, can compensate for the absence of MexAB and is capable of effluxing gentamicin. scispace.com

AdeABC: The AdeABC efflux pump in Acinetobacter baumannii is a significant contributor to multidrug resistance. nih.govd-nb.infomdpi.com This system has a broad substrate range that includes aminoglycosides, with gentamicin and netilmicin (B1678213) being particularly good substrates. nih.govmdpi.comoup.comnih.gov Overexpression of the adeABC operon, often due to mutations in the two-component regulatory system AdeRS, leads to high-level resistance to gentamicin and other antibiotics. mdpi.com

AdeM: The AdeM pump, belonging to the MATE family, has also been implicated in antibiotic resistance in A. baumannii. akjournals.com

Major Facilitator Superfamily (MFS)

The Major Facilitator Superfamily (MFS) is one of the largest and most ubiquitous groups of secondary active transporters found across all kingdoms of life. ijcmas.commdpi.com These transporters are crucial in microbial resistance, capable of extruding a wide array of structurally dissimilar compounds, including antibiotics like this compound. scispace.comexplorationpub.com MFS transporters are typically composed of proteins with 12 or 14 transmembrane helices. mdpi.comexplorationpub.com They function by harnessing the electrochemical energy stored in transmembrane ion gradients, primarily the proton motive force (PMF), to actively transport substrates out of the cell. ijcmas.commicropspbgmu.ru This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target and exerting its bactericidal effect. numberanalytics.com In Staphylococcus aureus, MFS transporters such as NorA, NorB, and NorC are well-characterized multidrug efflux pumps. explorationpub.com While their substrate profiles are broad, some MFS pumps have been shown to confer resistance to aminoglycosides. ijcmas.com

| Feature | Description |

| Protein Superfamily | Major Facilitator Superfamily (MFS) |

| Energy Source | Proton Motive Force (PMF) |

| Typical Structure | 12 or 14 transmembrane α-helices |

| Function | Secondary active transport (uniporters, symporters, antiporters) mdpi.comfrontiersin.org |

| Mechanism of Resistance | Active efflux of antibiotics, reducing intracellular drug concentration explorationpub.com |

| Example Substrates | Dyes, biocides, various classes of antibiotics including aminoglycosides ijcmas.comscispace.comtandfonline.com |

Small Multidrug Resistance (SMR) Family

The Small Multidrug Resistance (SMR) family consists of the smallest known transport proteins, typically around 100 to 150 amino acids in length. ijcmas.comfrontiersin.orgmdpi.com These proteins are characterized by having four transmembrane α-helices. ijcmas.commdpi.com Like the MFS family, SMR transporters are secondary active transporters that utilize the proton motive force to expel toxic compounds from the bacterial cell. ijcmas.comfrontiersin.orgnih.gov They function as antiporters, coupling the influx of protons to the efflux of drug molecules. nih.govasm.org SMR pumps are known to extrude a wide range of lipophilic cationic drugs and quaternary ammonium (B1175870) compounds. tandfonline.comfrontiersin.orgmdpi.com A well-studied example is the EmrE transporter in Escherichia coli. mdpi.com While their contribution to high-level clinical resistance to aminoglycosides is less prominent than other pump families, their broad substrate specificity and presence in numerous pathogens contribute to intrinsic resistance. nih.govasm.org Recent research has also shown that some SMR transporters can induce susceptibility to certain compounds by causing a drug-gated proton leak, which dissipates the proton motive force. nih.govasm.org

| Feature | Description |

| Protein Family | Small Multidrug Resistance (SMR) |

| Energy Source | Proton Motive Force (PMF) ijcmas.comfrontiersin.org |

| Typical Structure | ~100-150 amino acids, 4 transmembrane α-helices ijcmas.commdpi.com |

| Function | Secondary active transport (drug/proton antiport) asm.org |

| Mechanism of Resistance | Efflux of lipophilic cations and various toxic compounds tandfonline.comfrontiersin.org |

| Example Transporter | EmrE in Escherichia coli mdpi.com |

ATP-Binding Cassette (ABC) Family

The ATP-Binding Cassette (ABC) superfamily represents a large and diverse group of primary active transporters that are fundamental to cellular function in all forms of life. micropspbgmu.rumdpi.com Unlike MFS and SMR pumps, ABC transporters directly utilize the energy derived from ATP hydrolysis to drive the transport of substrates across cellular membranes. micropspbgmu.runih.govoaepublish.com A functional ABC transporter typically consists of two transmembrane domains (TMDs), which are responsible for substrate recognition and translocation, and two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. nih.govoaepublish.comnih.gov In bacteria, ABC efflux pumps are significant contributors to multidrug resistance by actively pumping antibiotics out of the cell. numberanalytics.comnih.gov Some ABC transporters, such as the EfrAB system in Enterococcus faecalis, have been shown to confer resistance to a range of antibiotics, including aminoglycosides like gentamicin and streptomycin (B1217042). frontiersin.org In Gram-negative bacteria, some ABC transporters form tripartite systems that span both the inner and outer membranes, allowing for the direct efflux of drugs from the cytoplasm to the extracellular space. micropspbgmu.ru

| Feature | Description |

| Protein Superfamily | ATP-Binding Cassette (ABC) |

| Energy Source | ATP Hydrolysis micropspbgmu.rumdpi.comnih.gov |

| Typical Structure | Two Transmembrane Domains (TMDs) and two Nucleotide-Binding Domains (NBDs) nih.govoaepublish.com |

| Function | Primary active transport nih.gov |

| Mechanism of Resistance | ATP-dependent efflux of a wide variety of substrates, including antibiotics oaepublish.commdpi.com |

| Example Transporter | EfrAB in Enterococcus faecalis frontiersin.org |

Energetics and Transport Mechanisms of Efflux Pumps

The ability of efflux pumps to confer antibiotic resistance is fundamentally dependent on their capacity to actively transport drug molecules against a concentration gradient, a process that requires a significant energy input. numberanalytics.com Efflux pumps are broadly categorized into primary and secondary transporters based on their energy source. nih.gov

Primary Active Transporters : This group is exemplified by the ABC superfamily . micropspbgmu.runih.gov These pumps directly couple the transport process to the hydrolysis of ATP. The binding of ATP to the nucleotide-binding domains (NBDs) induces conformational changes in the transmembrane domains (TMDs), shifting the pump from an inward-facing to an outward-facing state. micropspbgmu.ru This change facilitates the release of the bound substrate (e.g., this compound) to the exterior of the cell. Subsequent ATP hydrolysis resets the transporter to its initial inward-facing conformation, ready for another transport cycle. micropspbgmu.runih.gov

Secondary Active Transporters : This category includes the MFS , SMR , and Resistance-Nodulation-Cell Division (RND) families. ijcmas.commicropspbgmu.ru These pumps utilize the energy stored in electrochemical ion gradients, most commonly the proton motive force (PMF), which is composed of the transmembrane electrical potential (Δψ) and the pH gradient (ΔpH). ijcmas.commdpi.com They function as antiporters, exchanging a drug molecule for one or more protons. asm.orgmdpi.com For instance, a proton from the periplasm binds to the transporter, inducing a conformational change that exposes the drug-binding site to the cytoplasm or inner membrane leaflet. After the drug binds, the transporter undergoes another conformational change, releasing the drug into the periplasm and the proton into the cytoplasm, effectively extruding the antibiotic from the cell. micropspbgmu.ru

Structural Elucidation of Efflux Pumps in Complex with Aminoglycosides (e.g., Cryo-EM of AcrD)

Understanding the three-dimensional structure of efflux pumps is critical for elucidating their mechanism of action and for designing targeted inhibitors. Recent advancements in cryogenic electron microscopy (Cryo-EM) have provided unprecedented insights into the architecture of these complex molecular machines. A landmark achievement in this area is the structural determination of the E. coli RND-type efflux pump AcrD, both in its unbound state and in complex with the aminoglycoside gentamicin. asm.orgnih.govresearchgate.net

AcrD functions as a homotrimer, with each protomer containing a transmembrane domain and a large periplasmic domain. asm.org The cryo-EM structures revealed that AcrD captures and expels aminoglycosides through a unique mechanism. Unlike other RND pumps that primarily bind substrates within a periplasmic cleft, AcrD possesses a specific binding site located at the ceiling of its central cavity. nih.govresearchgate.net This binding pocket is lined with negatively charged amino acid residues, which are crucial for recognizing and anchoring the positively charged gentamicin molecule. asm.orgnih.gov

The structural data shows that AcrD utilizes charged residues to bind and export drugs. asm.org Once bound in the central cavity, the gentamicin molecule is shuttled into an "extrusion" tunnel that spans the periplasmic domain of one of the protomers. nih.gov This tunnel is also surrounded by charged residues, which are believed to facilitate the movement of the aminoglycoside up towards the outer membrane channel for final expulsion from the cell. nih.govresearchgate.netnih.gov These structural studies provide a detailed blueprint of how aminoglycoside-specific RND pumps mediate resistance and identify key residues that are critical for their function. nih.govnih.gov

| Efflux Pump | Organism | Structural Method | Key Findings |

| AcrD | Escherichia coli | Cryo-EM | Asymmetric trimer structure asm.org. Binds gentamicin in a negatively charged pocket in the central cavity nih.govresearchgate.net. Utilizes a charged "extrusion" tunnel for drug export nih.gov. |

Regulation of Efflux Pump Gene Expression

The production of efflux pumps is a metabolically costly process for bacteria. Consequently, the expression of the genes encoding these pumps is tightly regulated to ensure they are synthesized only when needed, such as in the presence of a toxic substrate like an antibiotic. asm.org This regulation occurs primarily at the transcriptional level and involves a complex network of regulatory proteins.

A common regulatory mechanism involves locally encoded transcriptional repressors, often belonging to the TetR or MarR families of proteins. asm.org These repressors bind to operator sequences in the promoter region of the efflux pump operon, preventing transcription. For example, the mexXY operon in Pseudomonas aeruginosa, which encodes an RND pump that exports aminoglycosides, is repressed by the protein MexZ. asm.org

The presence of an antibiotic can induce the expression of the pump. Ribosome-targeting antibiotics, including gentamicin, have been shown to upregulate the expression of mexXY. asm.org This induction can occur through various mechanisms, including direct binding of the antibiotic to the repressor protein, causing it to dissociate from the DNA, or through indirect signaling pathways that sense cellular stress.

In addition to local repressors, global regulatory networks and two-component systems (TCS) also play a significant role. asm.orgmdpi.com TCSs allow bacteria to sense and respond to a wide range of environmental stimuli. mdpi.com A sensor kinase in the cell membrane detects a specific signal (e.g., membrane damage or the presence of an antibiotic) and autophosphorylates. It then transfers the phosphate group to a cognate response regulator, which in turn modulates the expression of target genes, including those for efflux pumps. mdpi.com Mutations in these regulatory genes can lead to the constitutive overexpression of efflux pumps, resulting in a stable multidrug-resistant phenotype. asm.org

Reduced Cellular Permeability and Uptake

For an antibiotic to be effective, it must first cross the bacterial cell envelope to reach its intracellular target. A fundamental mechanism of resistance, therefore, involves altering the cell envelope to reduce the permeability and uptake of the drug. creative-diagnostics.comnih.gov This is particularly relevant for aminoglycosides like this compound, which are polycationic and hydrophilic, requiring specific pathways to cross the bacterial membranes.

The initial uptake of gentamicin across the outer membrane of Gram-negative bacteria is facilitated by porin channels. creative-diagnostics.com Bacteria can develop resistance by downregulating the expression of these porin genes (e.g., OmpF in E. coli) or through mutations that alter the size or charge of the porin channel, thereby restricting the entry of the antibiotic. creative-diagnostics.com

Once in the periplasm, the transport of gentamicin across the inner (cytoplasmic) membrane is an energy-dependent process that relies on the proton motive force (PMF). frontiersin.org Any disruption to the PMF can, therefore, lead to reduced aminoglycoside uptake and increased resistance. Furthermore, modifications to the composition of the cell membrane, such as changes in lipid structure, can increase the repulsion of the positively charged aminoglycoside molecules, further hindering their ability to enter the cell. nih.gov In some pathogenic bacteria, environmental cues such as temperature can trigger a decrease in membrane permeability to antibiotics, providing a general mechanism for survival in different environments. frontiersin.org

Alterations in Outer Membrane Permeability (e.g., Porin Protein Modifications)

The outer membrane of Gram-negative bacteria serves as a formidable barrier, and its permeability is largely controlled by channel-forming proteins known as porins. ontosight.ai this compound, being a hydrophilic molecule, relies on these porin channels to traverse the outer membrane and enter the periplasmic space before its active transport into the cytoplasm. mdpi.com Consequently, any alteration that restricts this entry pathway can confer resistance.

Bacteria have evolved several mechanisms to reduce antibiotic influx through porins:

Downregulation or Loss of Porin Expression: A primary strategy is to reduce the number of porin channels in the outer membrane. In many clinical isolates, resistance to aminoglycosides is linked to the downregulation or complete loss of major porins like OmpF and OmpC in Escherichia coli or the OprD porin in Pseudomonas aeruginosa. mdpi.commedintensiva.orgacs.org The combined deletion of both ompF and ompC in E. coli leads to a significant decrease in susceptibility to gentamicin. While the loss of a single major porin may only cause a minor increase in resistance, the effect is amplified when multiple porin types are lost, a common occurrence in multi-drug resistant strains. frontiersin.org

Mutations Leading to Altered Porin Function: Beyond simple downregulation, specific mutations within the genes encoding porin proteins can alter the channel's structure and function, thereby impeding gentamicin passage. ontosight.ai In some clinical isolates of E. coli, mutations in OmpC have been shown to decrease permeability to gentamicin by altering the transverse electric field within the pore, without necessarily changing the pore's physical diameter. plos.org Similarly, in Klebsiella pneumoniae, a two-amino-acid insertion in the L3 loop of the OmpK36 porin was found to constrict the pore, leading to carbapenem (B1253116) resistance, a mechanism that can also affect the passage of other hydrophilic antibiotics like gentamicin. plos.org

The following table summarizes key findings on porin modifications contributing to gentamicin resistance.

| Bacterial Species | Porin Protein | Modification Type | Effect on Gentamicin Permeability | Citation(s) |

| Escherichia coli | OmpF, OmpC | Downregulation/Loss | Reduced uptake of gentamicin | medintensiva.orgfrontiersin.org |

| Escherichia coli | OmpC | Specific mutations | Decreased permeability by altering the internal electric field | plos.org |

| Pseudomonas aeruginosa | OprD | Downregulation/Inactivation | Reduced uptake, contributing to resistance | mdpi.comelifesciences.org |

| Klebsiella pneumoniae | OmpK36 | Amino acid insertions | Reduced pore diameter, impeding antibiotic entry | plos.org |

Lipopolysaccharide (LPS) Modifications

The lipopolysaccharide (LPS) layer is a critical component of the outer membrane of Gram-negative bacteria, contributing to its structural integrity and acting as the initial point of contact for many antibiotics. Gentamicin, a polycationic molecule, interacts electrostatically with the negatively charged phosphate groups on the lipid A and core oligosaccharide regions of LPS as a crucial first step in its "self-promoted uptake" pathway. ontosight.ai Modifications to the LPS structure can disrupt this interaction, leading to reduced antibiotic uptake and resistance.

Key LPS modifications that confer resistance include:

Covalent Modifications of Lipid A: Bacteria can enzymatically modify the lipid A moiety by adding positively charged groups, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN). frontiersin.orgasm.org These additions reduce the net negative charge of the outer membrane, weakening the initial electrostatic attraction for the positively charged gentamicin molecule and thereby hindering its ability to permeabilize the membrane. frontiersin.org This mechanism is a well-documented cause of resistance to polymyxin (B74138) antibiotics and also contributes to aminoglycoside resistance. asm.org

Truncation of the LPS Core: Mutations that lead to a truncated LPS, often referred to as a "rough" or "deep rough" phenotype, can also impact antibiotic susceptibility. ontosight.ainih.gov In Pseudomonas aeruginosa, the conversion from a smooth LPS to a rough LPS phenotype has been directly linked to impermeability-type resistance to gentamicin. tandfonline.com This structural change in the LPS is thought to fundamentally alter the architecture and stability of the outer membrane, making it less permeable to aminoglycosides. tandfonline.com

The table below details specific LPS modifications and their role in gentamicin resistance.

| Modification Type | Specific Change | Bacterial Species (Example) | Mechanism of Resistance | Citation(s) |

| Covalent Modification | Addition of L-Ara4N to Lipid A | Salmonella spp., P. aeruginosa | Reduces net negative charge of the outer membrane, repelling cationic gentamicin. | asm.org |

| Covalent Modification | Addition of phosphoethanolamine (PEtN) to Lipid A | E. coli, Salmonella spp. | Reduces net negative charge of the outer membrane, repelling cationic gentamicin. | frontiersin.orgasm.org |

| Structural Alteration | Conversion from smooth to rough LPS phenotype | Pseudomonas aeruginosa | Alters outer membrane integrity and reduces permeability to gentamicin. | tandfonline.com |

Mechanisms of Resistance Gene Dissemination

The rapid and widespread dissemination of resistance to this compound is largely driven by the remarkable genetic flexibility of bacteria, facilitated by mechanisms that move resistance genes between different bacteria and increase their copy number.

Horizontal Gene Transfer (HGT) via Mobile Genetic Elements (e.g., Plasmids, Transposons)

Horizontal gene transfer (HGT) is the primary engine for the rapid spread of antibiotic resistance among bacterial populations. medintensiva.org Resistance genes for gentamicin are frequently located on mobile genetic elements (MGEs), which can be transferred between different bacterial strains and even across species boundaries. nih.govoup.com

Plasmids: Conjugative plasmids are self-transmissible DNA molecules that are major vectors for spreading multidrug resistance. mdpi.com Numerous studies have identified plasmids carrying gentamicin resistance genes, such as those encoding aminoglycoside-modifying enzymes (e.g., aac(3)-IIa, aac(3)-VIa). nih.govnih.gov For instance, IncPβ plasmids have been identified as significant carriers of gentamicin resistance genes in environmental samples from sewage. scielo.br The transfer of these plasmids allows a susceptible bacterium to instantly acquire a complete toolkit for resisting gentamicin. medintensiva.org

Transposons and Integrons: Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a cell's genome, such as from a chromosome to a plasmid or between plasmids. oup.com Many gentamicin resistance genes are part of transposons, such as Tn4001 which carries a gentamicin resistance determinant. This mobility facilitates the assembly of multiple resistance genes onto a single plasmid. Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. oup.com The aac(3)-VIa gene, for example, has been found as a gene cassette within a class 1 integron on a plasmid, highlighting the layered role of MGEs in resistance dissemination. nih.gov

The table below lists examples of mobile genetic elements involved in the spread of gentamicin resistance.

| Mobile Genetic Element | Type | Associated Resistance Gene(s) | Bacterial Host (Example) | Citation(s) |

| IncPβ Plasmids | Plasmid | aac(6')-II/Ib | Environmental Bacteria (from sewage) | scielo.br |

| R Plasmids | Plasmid | aac(3)-IIa, aac(3)-VIa | Salmonella enterica, Enterobacter cloacae | nih.gov |

| Tn4001 | Composite Transposon | Gentamicin resistance determinant | Enterococcus faecalis | |

| Class 1 Integron | Integron | aac(3)-VIa (as a gene cassette) | Salmonella enterica | nih.gov |

Gene Amplification Events

Gene amplification is a mechanism whereby the copy number of a specific gene or set of genes is increased, leading to higher levels of the corresponding protein product. In the context of antibiotic resistance, the amplification of a resistance gene can elevate the production of the resistance-conferring enzyme, allowing the bacterium to withstand higher concentrations of the antibiotic.

This mechanism is particularly relevant for achieving higher levels of resistance. Studies in Klebsiella pneumoniae have shown that exposure to gentamicin can select for variants with an increased copy number of the aminoglycoside resistance gene. This amplification can occur on both plasmids and the chromosome, often at frequencies higher than spontaneous point mutations (e.g., 10⁻³ to 10⁻⁵), a rate compatible with transposition events that can lead to tandem gene repeats. While these amplifications can be unstable and lost in the absence of antibiotic pressure, they provide a rapid and reversible way for bacteria to adapt to antibiotic stress. In some cases, what appears to be a simple increase in resistance is actually a co-amplification of multiple resistance markers, indicating a larger gene amplification event.

Research Methodologies and Biotechnological Applications of Gentamicin A2 Studies

Analytical Techniques for Biosynthetic Intermediates and Derivatives

The identification and quantification of Gentamicin (B1671437) A2 and its related metabolites in complex biological mixtures necessitate high-resolution analytical methods. These techniques are fundamental for monitoring fermentation processes, analyzing engineered strains, and purifying intermediates for further study.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analytical profiling of gentamicin biosynthetic intermediates. Due to the lack of a strong UV-absorbing chromophore in aminoglycosides, conventional HPLC detection methods are often insufficient. HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a sensitive and highly selective method for detecting these compounds in cell cultures of producing organisms like Micromonospora echinospora. acs.orgnih.gov

A key challenge in analyzing gentamicin-related compounds is their effective extraction and purification from culture broths. A dual solid-phase extraction (SPE) technique has been developed, which involves a preliminary cleanup with a reversed-phase C18 cartridge followed by purification using a cationic exchanger OASIS MCX cartridge. acs.orgnih.gov This method has demonstrated high recovery rates (above 91%) and a low detection limit of approximately 5 ng for gentamicin C complex components. acs.orgnih.gov Using this approach, researchers have successfully detected and profiled seven key intermediates in the gentamicin pathway, including paromamine (B1213074), Gentamicin A2, Gentamicin B, Gentamicin X2, Gentamicin A, JI-20A, and JI-20B, from both wild-type and mutant strains of M. echinospora. acs.org HPLC-ESI-MS/MS analysis is also critical in studies involving heterologous expression, where it is used to detect and identify gentamicin-related compounds in the culture extracts of the host strain. pnas.org

The power of HPLC-ESI-MS/MS lies in its ability to separate complex mixtures and provide structural information based on the mass-to-charge ratio and fragmentation patterns of the molecules. This allows for the unambiguous identification of known intermediates and the characterization of novel derivatives generated through pathway engineering. pnas.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel compounds and for confirming the identity of known intermediates in the this compound biosynthetic pathway. While HPLC-MS is excellent for detection and preliminary identification, NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Techniques such as 1H, 13C, and 2D NMR (e.g., COSY) are employed to unambiguously assign the structure of purified compounds. pnas.orgnih.gov

For instance, the structures of key intermediates such as a nonmethylated precursor to gentamicin A, gentamicin A itself, and a C-6' methylated intermediate have been confirmed using NMR data. pnas.org Similarly, in studies involving heterologous expression of biosynthetic genes, the structures of produced compounds like this compound are confirmed by comparing their NMR spectra with those of authentic reference standards. pnas.orgnih.gov NMR is also crucial for characterizing the products of in vitro enzymatic assays, providing direct evidence for the function of biosynthetic enzymes. acs.org For example, NMR analysis was used to confirm the structure of 6′-deamino-6′-oxo-sisomicin and 6′-deamino-6′-oxo-verdamicin, which were produced in vitro by the enzyme GenB3. acs.org

While powerful, NMR typically requires larger quantities of pure material compared to MS, making the upstream purification of these intermediates a critical step.

Accurate quantification of this compound and its derivatives is essential for evaluating the productivity of microbial strains and for kinetic studies of biosynthetic enzymes. While HPLC-MS can be used for quantification, other methods are also employed, particularly when dealing with compounds that lack a UV chromophore.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) offers a viable alternative for the separation and quantitation of gentamicin components without the need for derivatization. researchgate.net This method is based on the detection of light scattered by analyte particles after the mobile phase has been evaporated. Another advanced technique is HPLC coupled with Charged Aerosol Detection (CAD). thermofisher.com This universal detection method does not depend on the optical properties of the analyte and can be used for the quantitative analysis of the gentamicin complex. thermofisher.com For microbiological assays, agar (B569324) diffusion methods are also used, where the concentration of the antibiotic is determined by the size of the inhibition zone of a susceptible bacterial strain. scielo.br

For routine quantitative analysis in research, methods are developed and validated for specific sample types. For instance, a rapid HPLC-UV method has been validated for quantifying gentamicin in physiological salt solutions, with a calibration curve in the range of 1-100 µg/mL. researchgate.net

| Analytical Technique | Primary Use in this compound Research | Key Advantages | Limitations |

| HPLC-ESI-MS/MS | Profiling and identification of biosynthetic intermediates in complex mixtures. acs.orgnih.gov | High sensitivity and selectivity; provides molecular weight and fragmentation data. acs.org | Indirect structural information; requires reference standards for absolute confirmation. |